Dabigatran etexilate
Vue d'ensemble
Description
Dabigatran etexilate is an anticoagulant used for the prevention of venous thromboembolic events or stroke in patients with recent elective hip or knee replacement surgery and atrial fibrillation . It is an oral prodrug that is hydrolyzed to the competitive and reversible direct thrombin inhibitor dabigatran .
Synthesis Analysis
This compound was synthesized from compounds via condensation, catalytic hydrogenation, acylation with N- (4-cyanophenyl)glycine, cyclization, Pinner reaction, followed by reaction with n-hexyl chlorofomate . The overall yield is about 40% .Molecular Structure Analysis
This compound tetrahydrate, C34H49N7O9, has been crystallised at ambient conditions . The colorless crystal was investigated using X-ray crystallography with single crystals and powder techniques, and was characterised by thermogravimetric-differential thermal analysis (TG-DTA) and infrared spectroscopy (IR) .Chemical Reactions Analysis
Dabigatran and this compound were found to have excitation and emission maxima of 310 and 375 nm and 335 and 400 nm, respectively . UPLC analysis of dabigatran standards and plasma dabigatran samples were analyzed on a reversed phase C-18 column with methanol–water (70:30, v/v) as the mobile phase .Physical and Chemical Properties Analysis
This compound has been found to have excitation and emission maxima of 310 and 375 nm and 335 and 400 nm, respectively . The intense fluorescent properties of dabigatran permit the sensitive and specific UPLC or HPLC fluorescent analysis of dabigatran .Applications De Recherche Scientifique
Clinical Efficacy in Orthopaedic Surgery
Dabigatran etexilate is primarily recognized for its role in the prevention of venous thromboembolic (VTE) events in adults undergoing elective total hip replacement (THR) or total knee replacement (TKR) surgery. Clinical efficacy of oral this compound in these surgeries, as well as its pharmacological properties, have been extensively reviewed and found to be a potent, rapidly acting, reversible, and competitive inhibitor of thrombin. Notably, it exhibits predictable and consistent anticoagulant effects without the need for routine coagulation monitoring or dose titration. Large phase III trials such as RE-MODEL, RE-NOVATE, and RE-NOVATE II have shown that this compound, administered postoperatively, is noninferior to enoxaparin sodium in preventing VTE events and all-cause mortality in patients undergoing TKR or THR surgery. Furthermore, a cost-utility analysis suggests that this compound is more effective and less costly than enoxaparin sodium for patients undergoing these surgeries (Burness & McKeage, 2012).
Venous Thromboembolism Prophylaxis
In addition to its application in orthopaedic surgeries, this compound is lauded for its role in VTE prophylaxis. Its efficacy and safety as a prophylactic agent have been compared favorably with low-molecular-weight heparin (LMWH), specifically enoxaparin. It's highlighted that while this compound lacks a specific antidote, its use in patients undergoing orthopaedic surgery does not present significant issues. Particularly, its convenience of oral administration and lower risk of bleeding make it an attractive option for extended prophylaxis post-surgery (Schulman & Majeed, 2011).
Comparative Efficacy with Other Anticoagulants
Comparative studies of this compound with other anticoagulants like warfarin and rivaroxaban demonstrate its competitive edge in terms of efficacy and safety. In stroke prevention among patients with atrial fibrillation, this compound showed superiority over warfarin in preventing stroke and systemic embolism while reducing the rate of hemorrhagic stroke. Its advantages over warfarin include the absence of the need for routine laboratory monitoring, a fixed-dose regimen, and potentially fewer drug interactions. However, concerns include higher incidences of dyspepsia and gastrointestinal bleeding, the necessity of twice-daily dosing, and the absence of an effective antidote (Reddy et al., 2011).
Orthopaedic Surgery and Thromboprophylaxis
In the realm of orthopaedic surgery and thromboprophylaxis, this compound has been extensively studied. It offers a viable alternative to conventional thromboprophylaxis regimens, particularly due to the convenience of once-daily oral dosing. The pivotal phase III trials RE-NOVATE, RE-MODEL, and RE-MOBILIZE have contributed significantly to understanding its role in this area, demonstrating noninferiority for the primary outcomes and a similar profile in terms of bleeding rates, hepatic enzyme elevations, or acute coronary syndrome events when compared with enoxaparin (Eriksson & Friedman, 2009).
Mécanisme D'action
Target of Action
Dabigatran etexilate is an oral prodrug that is hydrolyzed to the competitive and reversible direct thrombin inhibitor dabigatran . Thrombin, a plasma serine protease, plays a central role in coagulation and hemostasis . It is the main effector protease in the blood coagulation cascade .
Mode of Action
This compound is a double prodrug that is hydrolyzed to the active dabigatran by intestinal and hepatic carboxylesterases . Dabigatran is a reversible competitive thrombin inhibitor that directly inhibits the conversion by thrombin of fibrinogen to fibrin, impairing the clotting process and acting as an anticoagulant . It binds both free and clot-bound thrombin, offering a favorable pharmacokinetic profile .
Biochemical Pathways
The primary biochemical pathway affected by dabigatran is the coagulation cascade. By inhibiting thrombin, dabigatran prevents the conversion of soluble fibrinogen into insoluble fibrin, a key step in the formation of blood clots . This action disrupts the coagulation cascade, reducing the risk of thromboembolic events .
Pharmacokinetics
This compound is rapidly absorbed and converted to its active form, dabigatran . Peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .
Result of Action
The molecular effect of dabigatran’s action is the inhibition of thrombin, which prevents the conversion of fibrinogen to fibrin and thus impairs the clotting process . On a cellular level, dabigatran has been shown to inhibit platelet aggregation, another step in the coagulation pathway . This results in a reduced risk of thromboembolic events .
Action Environment
The action of this compound can be influenced by several environmental factors. For instance, the pharmacokinetic profile of dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment . In elderly patients (aged ≥65 years), dabigatran exposure is increased compared with younger patients . Furthermore, this compound is a substrate for P-glycoprotein (P-gp), so there is potential for interaction when it is coadministered with P-gp inhibitors or inducers .
Safety and Hazards
Dabigatran has been associated with signs of bleeding such as headaches, joint pain or swelling, feeling very weak or dizzy, bleeding gums, nosebleeds, heavy menstrual periods or abnormal vaginal bleeding, blood in your urine, bloody or tarry stools, coughing up blood, vomit that looks like coffee grounds or any bleeding that will not stop . It is also associated with an increased risk of gastrointestinal (GI) bleeding .
Orientations Futures
Dabigatran etexilate has immediate onset of effect, no need for monitoring, predictable and consistent pharmacokinetics and pharmacodynamics . Ongoing phase III trials are now evaluating the long-term use of this compound for the treatment and secondary prevention of VTE and for prevention of stroke in patients with atrial fibrillation .
Analyse Biochimique
Biochemical Properties
Dabigatran etexilate interacts with several enzymes and proteins in the body. It is hydrolyzed to the active dabigatran by intestinal and hepatic carboxylesterases . Dabigatran is a reversible competitive thrombin inhibitor that directly inhibits the conversion by thrombin of fibrinogen to fibrin, impairing the clotting process and acting as an anticoagulant .
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been found to induce cytotoxicity in rat gastric epithelial cell line via mitochondrial reactive oxygen species production . In addition, studies in mice have shown that dabigatran-fed mice exhibited reduced atherosclerotic lesion size along with enhanced plaque stability, improved endothelial function, and reduced oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to dabigatran, which is a reversible competitive thrombin inhibitor. Dabigatran directly inhibits the conversion by thrombin of fibrinogen to fibrin, impairing the clotting process and acting as an anticoagulant . This inhibition is rapid and reversible .
Temporal Effects in Laboratory Settings
In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration of this compound . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug . Steady state dabigatran concentrations are achieved approximately 3 days after multiple dose administration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study involving sheep, efficient anticoagulation was ensured using age-dependent dosages of this compound .
Metabolic Pathways
This compound is metabolized primarily by esterases . Dabigatran is not metabolized by cytochrome P450 isoenzymes . It is predominantly excreted in the feces after oral treatment and in the urine after intravenous treatment .
Transport and Distribution
This compound is rapidly converted to dabigatran, with peak plasma dabigatran concentrations being attained after approximately 1.5 hours . The bioavailability of dabigatran after oral administration of this compound is 7.2% .
Subcellular Localization
The subcellular localization of this compound is not explicitly mentioned in the literature. Given its role as a direct thrombin inhibitor, it is likely to be found wherever thrombin is present in the cell. Thrombin is a serine protease that plays a central role in coagulation and hemostasis .
Propriétés
IUPAC Name |
ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41N7O5/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGXQBZTULBEEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41N7O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057681 | |
Record name | Dabigatran etexilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dabigatran etexilate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015641 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.8mg/ml, partly soluble | |
Details | MSDS | |
Record name | Dabigatran etexilate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06695 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Hemostasis is a complex process that balances coagulation to prevent excessive thrombus formation or excessive bleeding. Central to the coagulation process is the serine protease thrombin (FIIa), which is synthesized as inactive prothrombin (FII) and subsequently activated by FXa/FVa, leading to a positive feedback loop and the production of large quantities of thrombin; once enough thrombin is formed, it cleaves soluble fibrinogen to form insoluble fibrin fibres that, together with aggregated platelets, form a clot. Although beneficial in wound healing, aberrant thrombus formation can lead to serious health consequences. Dabigatran is a univalent reversible direct thrombin inhibitor (DTI) that competitively inhibits thrombin with a Ki of 4.5 ± 0.2 nmol/L. Furthermore, the reversible nature of the inhibition is believed to allow for some normal physiological thrombin function, which may help alleviate some adverse effects associated with anticoagulation therapy. In addition, dabigatran has several glucuronidated metabolites, all of which have been shown to possess _in vitro_ activity similar to the parent compound. In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation, another step in the coagulation pathway. However, the mechanism remains unclear as dabigatran inhibits platelet aggregation stimulated by thrombin and von Willebrand factor (vWF), but not by other pathways such as ADP- or thromboxane A2-induced aggregation. | |
Record name | Dabigatran etexilate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06695 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
211915-06-9 | |
Record name | Dabigatran etexilate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211915-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dabigatran etexilate [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211915069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dabigatran etexilate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06695 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dabigatran etexilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.485 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DABIGATRAN ETEXILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E18WX195X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dabigatran etexilate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015641 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
180 °C | |
Details | http://www.chemspider.com/Chemical-Structure.8615298.html | |
Record name | Dabigatran etexilate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06695 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Details | http://www.chemspider.com/Chemical-Structure.8615298.html | |
Record name | Dabigatran etexilate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015641 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.